1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine
CAS No.: 713507-30-3
Cat. No.: VC21371264
Molecular Formula: C17H28N2O3S
Molecular Weight: 340.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 713507-30-3 |
|---|---|
| Molecular Formula | C17H28N2O3S |
| Molecular Weight | 340.5g/mol |
| IUPAC Name | 1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine |
| Standard InChI | InChI=1S/C17H28N2O3S/c1-6-22-16-11-14(4)15(13(2)3)12-17(16)23(20,21)19-9-7-18(5)8-10-19/h11-13H,6-10H2,1-5H3 |
| Standard InChI Key | BUNKYNWXSINAHP-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C |
Introduction
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the class of sulfonamide derivatives, featuring a sulfonyl group attached to a piperazine ring, which is known for its diverse pharmacological properties.
Synthesis and Chemical Reactivity
The synthesis of 1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine typically involves multi-step organic synthesis techniques. The sulfonyl group in this compound can undergo various nucleophilic substitution reactions, and the piperazine ring may engage in substitution or cyclization reactions under specific conditions.
Biological Activities and Potential Applications
1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine is of interest for its potential applications in pharmacology and biochemistry. The presence of the sulfonyl group and the piperazine ring suggests that this compound could interact with various biological targets, making it a subject for further research in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume